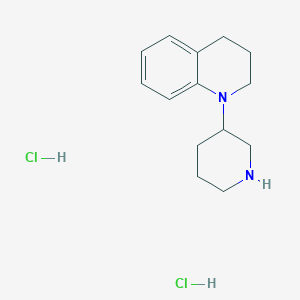
1-(3-Piperidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride
Descripción general
Descripción
1-(3-Piperidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride is a chemical compound with the molecular formula C14H22Cl2N2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . Piperidine derivatives are known to play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of extensive research . A structure-based drug design approach has been used to synthesize 3,4-disubstituted pyridine derivatives, starting from compounds such as soticlestat and thioperamide . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives are diverse and complex. For instance, the development of a novel and potent CH24H inhibitor involved the design and synthesis of 3,4-disubstituted pyridine derivatives . The optimization of this series by focusing on ligand-lipophilicity efficiency value resulted in the discovery of a potent and highly selective CH24H inhibitor .Aplicaciones Científicas De Investigación
Tetrahydroisoquinoline Derivatives in Therapeutics
Tetrahydroisoquinolines, closely related to the requested compound, have been identified as privileged scaffolds in drug discovery, showing promise in cancer treatment and central nervous system disorders. Their anticancer potential was underscored by the US FDA approval of trabectedin for soft tissue sarcomas. These derivatives have also been explored for their efficacy against malaria, cardiovascular, and metabolic disorders. The exploration of tetrahydroisoquinoline derivatives has led to significant advances in drug discovery for infectious diseases, such as malaria, tuberculosis, and various viral infections, demonstrating their versatility as a novel class of drugs with unique mechanisms of action (Singh & Shah, 2017).
Mecanismo De Acción
Target of Action
The primary target of 1-(3-Piperidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride is the Cholesterol 24-Hydroxylase (CH24H or CYP46A1) . CH24H is a brain-specific cytochrome P450 enzyme that plays a crucial role in regulating brain cholesterol homeostasis .
Mode of Action
This compound acts as a potent and highly selective inhibitor of CH24H . It binds to the active site of CH24H, thereby inhibiting its enzymatic activity . The X-ray crystal structure of CH24H in complex with this compound revealed a unique binding mode .
Biochemical Pathways
The inhibition of CH24H by 1-(3-Piperidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride affects the cholesterol metabolism pathway in the brain . CH24H normally metabolizes cholesterol into 24S-hydroxycholesterol (24HC), which can be eliminated from the brain through the blood-brain barrier . By inhibiting CH24H, this compound reduces the levels of 24HC in the brain .
Pharmacokinetics
It has been shown to penetrate the blood-brain barrier and reduce 24hc levels in the mouse brain upon oral administration . This suggests that it has good bioavailability and can reach its target site in the brain .
Result of Action
The inhibition of CH24H by this compound leads to a reduction in the levels of 24HC in the brain . This could potentially have therapeutic implications for diseases with underlying neural hyperexcitation .
Propiedades
IUPAC Name |
1-piperidin-3-yl-3,4-dihydro-2H-quinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-8-14-12(5-1)6-4-10-16(14)13-7-3-9-15-11-13;;/h1-2,5,8,13,15H,3-4,6-7,9-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGQNJGGRGBTCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCCC3=CC=CC=C32.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(4-Piperidinyl)ethyl]-2-piperazinone dihydrochloride](/img/structure/B1398261.png)
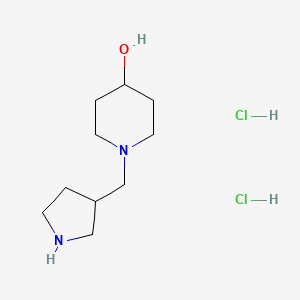
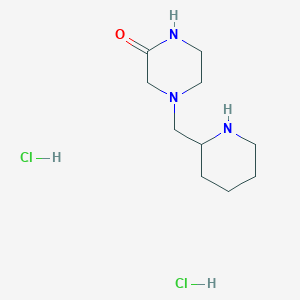
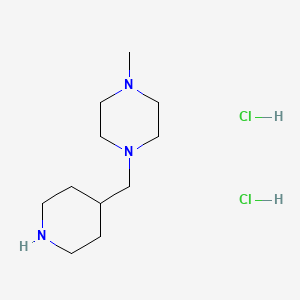

![2-[Ethyl(4-piperidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398270.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro-8-quinolinyl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398272.png)
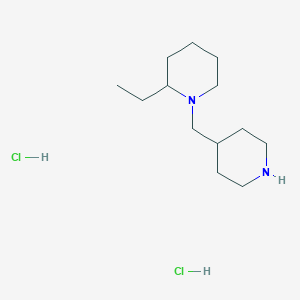
![2-{Ethyl[2-(2-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1398274.png)
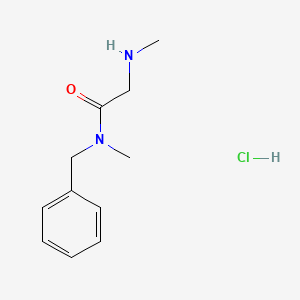

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398280.png)
![2-[Ethyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398282.png)
![Ethyl 3-amino-4-[3,4-dihydro-2(1H)-isoquinolinyl]-benzoate](/img/structure/B1398284.png)